molecular formula C12H14FNO5S B13258021 1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13258021
M. Wt: 303.31 g/mol
InChI Key: PEALVXOURMTWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H12FNO5S and a molecular weight of 289.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a fluorobenzenesulfonyl group and a hydroxymethyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonyl group would produce a sulfide .

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
  • 1-(4-Fluorobenzenesulfonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid

Uniqueness

1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a fluorobenzenesulfonyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C12H14FNO5S

Molecular Weight

303.31 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14FNO5S/c13-8-1-4-10(5-2-8)20(18,19)14-9(7-15)3-6-11(14)12(16)17/h1-2,4-5,9,11,15H,3,6-7H2,(H,16,17)

InChI Key

PEALVXOURMTWLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1CO)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.